molecular formula C18H15N3O5 B10899599 (2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B10899599
M. Wt: 353.3 g/mol
InChI Key: KUENFOJUUSEAJR-UKTHLTGXSA-N
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Description

(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a dimethoxyphenyl group, and a nitrophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 3-nitrobenzyl cyanide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(3-NITROPHENYL)-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C18H15N3O5/c1-25-16-8-3-5-12(17(16)26-2)9-13(11-19)18(22)20-14-6-4-7-15(10-14)21(23)24/h3-10H,1-2H3,(H,20,22)/b13-9+

InChI Key

KUENFOJUUSEAJR-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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